n-Undecane-d24

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

n-Undecane-d24: is a deuterium-labeled form of undecane, a liquid alkane hydrocarbon with the chemical formula C11D24 . This compound is primarily used in scientific research due to its unique properties, such as its ability to act as a stable isotope tracer .

Mécanisme D'action

Target of Action

n-Undecane-d24 is a deuterium-labeled form of Undecane . The primary targets of this compound are sensitized rat basophilic leukemia (RBL-2H3) mast cells and HaCaT keratinocytes . These cells play crucial roles in allergic reactions and inflammation, respectively.

Mode of Action

This compound interacts with its targets by inhibiting the process of degranulation and the secretion of histamine and TNF-α . Degranulation is a cellular process that releases antimicrobial cytotoxic or other molecules from secretory vesicles called granules found inside some cells. Histamine and TNF-α are inflammatory mediators that are released during allergic reactions.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of degranulation and the secretion of histamine and TNF-α in sensitized mast cells . This results in anti-allergic and anti-inflammatory activities, which can help alleviate symptoms associated with allergic reactions and inflammation.

Analyse Biochimique

Biochemical Properties

The biochemical properties of n-Undecane-d24 are not well-studied. Its parent compound, n-Undecane, is known to interact with various biomolecules. For instance, it has been found to have anti-allergic and anti-inflammatory activities on sensitized rat basophilic leukemia (RBL-2H3) mast cells and HaCaT keratinocytes .

Cellular Effects

n-Undecane, the non-deuterated form of this compound, has been shown to have cellular effects. In sensitized mast cells, n-Undecane inhibits degranulation and the secretion of histamine and tumor necrosis factor α (TNF-α)

Molecular Mechanism

The parent compound, n-Undecane, has been shown to increase intracellular cAMP levels in mast cells and keratinocytes

Metabolic Pathways

N-Undecane, its parent compound, is known to be involved in various metabolic processes

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: n-Undecane-d24 is synthesized by replacing the hydrogen atoms in undecane with deuterium atoms. This process typically involves the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents .

Industrial Production Methods: Industrial production of this compound involves large-scale catalytic exchange reactions. The process is optimized to ensure high purity and yield, often exceeding 98% deuterium incorporation .

Analyse Des Réactions Chimiques

Types of Reactions: n-Undecane-d24 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding alcohols, aldehydes, and carboxylic acids.

Reduction: It can be reduced to form lower alkanes.

Substitution: Halogenation reactions can replace deuterium atoms with halogens.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Halogenation using chlorine or bromine under UV light.

Major Products:

Oxidation: Undecanol, undecanal, and undecanoic acid.

Reduction: Lower alkanes such as decane and nonane.

Substitution: Halogenated undecanes.

Applications De Recherche Scientifique

Biological Applications

Pheromone Studies

n-Undecane-d24 is recognized for its biological activity, particularly as a pheromone component. It has been studied as a sex attractant in moths and cockroaches, demonstrating its effectiveness in ecological interactions. Additionally, it serves as an alert signal for certain ant species, making it valuable for behavioral studies in entomology.

Tracking and Analysis

The isotopic labeling of this compound enables precise tracking in biological systems. For instance, researchers can use it to monitor metabolic pathways and interactions within ecosystems. This capability is crucial for understanding species behaviors and interactions under natural conditions.

Environmental Studies

This compound plays a significant role in atmospheric chemistry, particularly in studying reaction kinetics with radicals such as hydroxyl radicals. Understanding these interactions helps predict the compound's degradation pathways in the atmosphere, which is essential for modeling environmental impacts and assessing the compound's behavior under various conditions.

Analytical Chemistry

The unique properties of this compound make it an invaluable tool in analytical chemistry. Its deuterated form enhances sensitivity and specificity in detection methods compared to non-deuterated alkanes. This characteristic allows for improved results in techniques such as gas chromatography-mass spectrometry (GC-MS), where accurate quantification of compounds is critical.

Case Studies

-

Ecological Impact Studies

Research involving this compound has demonstrated its effectiveness in studying ecological interactions among species. For example, experiments have shown how the compound influences mating behaviors and territory establishment among moth populations. -

Atmospheric Degradation Research

Studies focusing on the reaction kinetics of this compound with hydroxyl radicals have provided insights into its atmospheric degradation processes. These findings are critical for environmental modeling and understanding the implications of alkane emissions on air quality. -

Behavioral Analysis in Ant Species

Field studies have utilized this compound to observe behavioral responses in various ant species when exposed to this compound as an alert signal. The results have implications for understanding communication strategies within ant colonies.

Comparaison Avec Des Composés Similaires

n-Undecane: The non-deuterated form of n-Undecane-d24.

n-Decane-d22: A deuterium-labeled form of decane.

n-Dodecane-d26: A deuterium-labeled form of dodecane

Comparison:

This compound vs. n-Undecane: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for isotope tracing.

This compound vs. n-Decane-d22 and n-Dodecane-d26: While all three compounds are deuterium-labeled alkanes, this compound has a different chain length, which affects its physical and chemical properties. .

Activité Biologique

n-Undecane-d24 is a deuterated form of undecane, a linear alkane with the chemical formula C11H24 where hydrogen atoms are replaced by deuterium. This compound has garnered attention in various biological studies due to its unique isotopic labeling, which allows for precise tracking in biological systems. Here, we explore its biological activity, applications, and relevant research findings.

- Molecular Formula : C11D24

- Molecular Weight : Approximately 168.3 g/mol

- Physical State : Colorless liquid at room temperature

- Solubility : Insoluble in water

Biological Activity

This compound exhibits notable biological activities primarily linked to its role as a pheromone component . It has been identified as a sex attractant in moths and cockroaches and serves as an alert signal for various ant species. The isotopic labeling of this compound enhances its utility in ecological and behavioral studies, allowing researchers to trace its pathways and interactions within biological systems.

Pheromonal Activity

- Sex Attractant : Research indicates that this compound acts as a mild sex attractant for certain moth species, facilitating mating behaviors.

- Alert Signal : In ant species, it functions as an alert signal, prompting social behaviors among colony members.

Case Studies and Experimental Results

Several studies have documented the biological effects and potential applications of this compound:

-

Ecological Studies :

- A study on moth behavior demonstrated that this compound significantly increased mating success rates when used in field trials.

- Ant behavior experiments showed increased alarm responses in colonies exposed to this compound compared to control groups.

- Toxicological Assessments :

-

Isotopic Labeling Applications :

- The use of deuterated compounds like this compound in metabolic studies allows for enhanced tracking of metabolic pathways and interactions in living organisms.

Comparative Analysis with Undecane

To better understand the biological implications of this compound, it is useful to compare it with undecane. Below is a summary table highlighting key differences:

| Property | n-Undecane | This compound |

|---|---|---|

| Molecular Formula | C11H24 | C11D24 |

| Molecular Weight | 156.3 g/mol | 168.3 g/mol |

| Biological Role | Pheromone | Pheromone + Tracer |

| Toxicity (LD50) | >5,000 mg/kg | >5,000 mg/kg |

| Solubility | Insoluble in water | Insoluble in water |

Propriétés

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-tetracosadeuterioundecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24/c1-3-5-7-9-11-10-8-6-4-2/h3-11H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSJKGSCJYJTIGS-XMTORAMYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

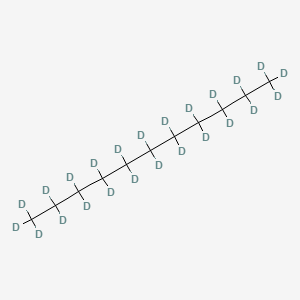

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.